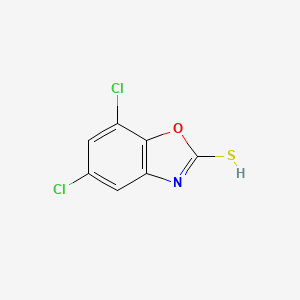

5,7-dichloro-1,3-benzoxazole-2-thiol

Description

Properties

IUPAC Name |

5,7-dichloro-1,3-benzoxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZMZTZSFPXXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1N=C(O2)S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,7-dichloro-1,3-benzoxazole-2-thiol involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specialized reagents and catalysts to achieve the desired chemical structure. For example, one common method might involve the use of a halogenated hydrocarbon and a protective indole under specific conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-capacity reactors, precise temperature control, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with mild oxidants (e.g., atmospheric oxygen or iodine) yields the corresponding disulfide dimer.

-

Sulfonic acid formation : Stronger oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media convert the thiol to a sulfonic acid (-SO₃H) group .

Example Reaction Pathway :

Reduction Reactions

The thiol group can be reduced to a thioether or thiol derivative:

-

Thioether formation : Reaction with alkyl halides in basic conditions (e.g., NaOH) produces thioethers.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd) reduces the thiol to a hydrogen atom .

Key Reagents :

-

Sodium borohydride (NaBH₄) for partial reduction.

-

Lithium aluminum hydride (LiAlH₄) for complete dehalogenation under reflux .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 participate in nucleophilic aromatic substitution (NAS):

Notable Example :

Reaction with sodium methoxide replaces chlorine with methoxy groups, yielding 5,7-dimethoxy derivatives .

Condensation and Cyclization Reactions

The thiol group facilitates heterocycle formation:

-

Hydrazine derivatives : Reacting with hydrazine hydrate forms 2-hydrazino-1,3-benzoxazole, a precursor for triazoles and pyrazoles .

-

Triazole synthesis : Treatment with nitrous acid (HNO₂) converts the hydrazino intermediate to a tetrazole ring .

Synthetic Route :

-

5,7-Dichloro-2-hydrazino-1,3-benzoxazole → Diazotization → Tetrazole derivatives .

-

Condensation with active methylene compounds (e.g., malononitrile) forms pyrazole-fused benzoxazoles .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

-

Suzuki coupling : Boronic acids substitute chlorine atoms under Pd(PPh₃)₄ catalysis .

-

Heck reaction : Alkenes couple at the benzoxazole core in the presence of Pd(OAc)₂ .

Example :

Reaction with phenylboronic acid produces 5,7-diphenyl-1,3-benzoxazole-2-thiol .

Acid/Base-Mediated Reactions

Scientific Research Applications

Chemistry

- Synthesis Precursor : 5,7-Dichloro-1,3-benzoxazole-2-thiol serves as a precursor for synthesizing various heterocyclic compounds. It can also act as a ligand in coordination chemistry.

- Chemical Reactions : The compound can undergo various reactions such as oxidation (to form disulfides), reduction (to yield benzoxazole derivatives), and nucleophilic substitution (due to chlorine atoms) .

Biology

- Antimicrobial Activity : This compound exhibits significant antibacterial properties by inhibiting glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme crucial for the biosynthesis of amino sugar-containing macromolecules. Its inhibition leads to reduced bacterial growth, suggesting potential applications in treating bacterial infections .

- Anthelmintic and Antioxidant Properties : Research indicates that it also possesses anthelmintic (anti-parasitic) and antioxidant activities, making it a candidate for drug development aimed at various diseases .

Medicine

- Drug Development : The compound has been studied for its potential use in pharmaceuticals targeting bacterial infections. Its ability to inhibit key enzymes involved in metabolic pathways makes it valuable for developing new antimicrobial agents .

- Case Studies : Several studies have synthesized derivatives of this compound to evaluate their biological activities. For example, novel derivatives have shown enhanced antibacterial effects compared to the parent compound .

Industry

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism will depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Benzoxazole Derivatives

Key Insights :

- Methyl Substitution (6-methyl-) introduces steric hindrance, which may reduce binding affinity to enzymes like GlcN-6-P synthase .

Heterocyclic Analogs with Thiol Groups

Key Insights :

- Thiadiazole Derivatives : Exhibit antioxidant activity (ABTS/DPPH radical scavenging) but lack the benzoxazole core’s rigidity, which may reduce target specificity compared to this compound .

Antimicrobial Activity

- This compound : Demonstrates broad-spectrum antibacterial activity (MIC: 16–32 mg/mL), comparable to chloramphenicol .

- Pyrazoloquinoline Derivatives (e.g., compound 8a): Derived from the parent compound, these show enhanced antibacterial and antioxidant activities, likely due to the fused quinoline system increasing planar interaction with bacterial enzymes .

Cytotoxic Activity

Enzyme Inhibition

- GlcN-6-P Synthase Inhibition : The parent compound binds to Ser303, Ser349, and Gln348 residues in the ISOM domain, a mechanism distinct from thiadiazole derivatives, which lack the benzoxazole core’s spatial orientation .

Q & A

Basic: What are the established synthetic routes for 5,7-dichloro-1,3-benzoxazole-2-thiol, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of 2-amino-4,6-dichlorophenol with carbon disulfide in alkaline methanol. Key steps include:

- Stirring potassium hydroxide (1.1 eq) in methanol, followed by slow addition of carbon disulfide (1.1 eq) at room temperature .

- Refluxing the mixture with 2-amino-4,6-dichlorophenol (1 eq) for 6 hours on a water bath .

Alternative routes involve functionalization of the core structure using ethyl chloroacetate to form intermediates like ethyl [(5,7-dichloro-1,3-benzoxazol-2-yl)sulfanyl]acetate, followed by hydrazine treatment to yield hydrazinyl derivatives . Purity is confirmed via TLC (ethyl acetate:methanol:water = 10:1:1) and melting point analysis .

Advanced: How can nucleophilic substitution be leveraged to functionalize this compound for tailored applications?

The C4 and C7 positions (activated by electron-withdrawing Cl substituents) are reactive sites for nucleophilic substitution. Methodologies include:

- Reacting with amines (e.g., pyrrolidine, carbazole) under refluxing ethanol to introduce diverse functional groups .

- Using hydrazine hydrate to form 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole, which reacts with carbon disulfide to generate triazolobenzoxazole derivatives .

DFT calculations and cyclic voltammetry validate electronic effects of substituents on redox behavior .

Basic: What standardized assays evaluate the antimicrobial activity of this compound derivatives?

- Minimum Inhibitory Concentration (MIC): Tested against bacterial strains (e.g., E. coli, S. aureus) using serial dilution, with chloramphenicol (32 µg/mL) as a positive control .

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Analgesic/Anti-inflammatory Models: Rodent tail-flick and carrageenan-induced edema assays for pharmacological profiling .

Advanced: How do computational docking studies predict the enzyme inhibitory potential of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like GlcN-6-P synthase (PDB ID: 2VF4) reveals binding interactions:

- The thiol group forms hydrogen bonds with Ser303 and Gln348 residues .

- Chlorine substituents enhance hydrophobic interactions within the active site, validated by binding energies (e.g., −7.3 kcal/mol) .

MD simulations (100 ns) assess stability of ligand-enzyme complexes .

Advanced: How do substituents influence the electrochemical redox behavior of benzoxazole derivatives?

- Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) shows Cl substituents lower reduction potentials due to electron-withdrawing effects .

- Oxidation peaks correlate with HOMO-LUMO gaps calculated via DFT (B3LYP/6-31G*) .

Controlled functionalization (e.g., amine substitution) shifts redox potentials by ±0.2 V, enabling tailored electroactive materials .

Advanced: What crystallographic techniques confirm the structural integrity of derivatives?

- Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths (mean σ(C–C) = 0.003 Å) and dihedral angles .

- Data-to-parameter ratios >12 ensure refinement reliability (R factor = 0.026) .

Advanced: How should researchers address contradictions in reported biological activity data?

- Replicate Experiments: Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .

- Orthogonal Assays: Cross-validate MIC results with zone-of-inhibition or time-kill assays .

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Basic: What analytical techniques characterize this compound and its derivatives?

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) .

- FT-IR: Confirm thiol (-SH) stretches at 2550–2600 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

- Elemental Analysis: Match experimental vs. theoretical C/H/N/S values (±0.4%) .

Advanced: What mechanisms underlie the inhibition of GlcN-6-P synthase by this compound?

- Competitive inhibition occurs via binding to the ISOM domain, disrupting fructose-6-phosphate conversion .

- Kinetic assays (Lineweaver-Burk plots) show a Ki of 12 µM, indicating moderate potency .

Advanced: How are structure-activity relationships (SAR) explored for benzoxazole derivatives?

- Analog Synthesis: Introduce substituents (e.g., pyrazoloquinolines) via Suzuki coupling or Click chemistry .

- Pharmacophore Mapping: Identify critical moieties (e.g., thiol, Cl) using 3D-QSAR (CoMFA, q² > 0.6) .

- In Vivo Efficacy: Dose-dependent studies in diabetic murine models assess glucose-lowering effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.